molecular formula C22H17N7O3S2 B12635469 N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

Cat. No.: B12635469
M. Wt: 491.5 g/mol
InChI Key: AVVJHYLPDXHYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a heterocyclic compound featuring a quinoxaline core substituted with a benzo[c][1,2,5]thiadiazole-sulfonamido group and an acetamide-linked phenyl moiety. This structure combines electron-deficient aromatic systems (quinoxaline and benzothiadiazole) with sulfonamide and acetamide functionalities, which are often associated with biological activity, such as enzyme inhibition or receptor binding . The compound’s design likely targets applications in medicinal chemistry, leveraging the quinoxaline scaffold’s versatility in interacting with biological macromolecules .

Properties

Molecular Formula

C22H17N7O3S2

Molecular Weight

491.5 g/mol

IUPAC Name

N-[4-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C22H17N7O3S2/c1-13(30)23-14-9-11-15(12-10-14)24-21-22(26-17-6-3-2-5-16(17)25-21)29-34(31,32)19-8-4-7-18-20(19)28-33-27-18/h2-12H,1H3,(H,23,30)(H,24,25)(H,26,29)

InChI Key

AVVJHYLPDXHYTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit the interaction between neuropilin-1 and vascular endothelial growth factor-A (VEGF-A), which is crucial in tumor angiogenesis. Such inhibition suggests potential applications as anti-neoplastic agents in cancer therapy .

Anticonvulsant Properties

The synthesis of compounds similar to N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide has been evaluated for anticonvulsant activity. Studies have demonstrated that certain derivatives can provide significant protection against seizures in animal models, indicating their potential as therapeutic agents for epilepsy .

Inhibition of Angiogenesis

The compound acts as an antagonist of neuropilin receptors, which are involved in the signaling pathways that promote angiogenesis. By inhibiting these pathways, it can potentially reduce tumor growth and metastasis .

Modulation of Neurotransmitter Activity

Research has shown that related compounds can influence neurotransmitter systems, particularly those involved in seizure activity. This modulation may help stabilize neuronal excitability and prevent seizure propagation .

Case Studies

Study ReferenceFocusFindings
Anticonvulsant ActivityCompounds exhibited up to 80% protection against seizures at specific dosages.
Cancer ResearchIdentified as an inhibitor of neuropilin-1/VEGF-A interaction; potential for anti-cancer applications.
Pharmacological EvaluationDemonstrated significant anticonvulsant effects in animal models compared to standard medications.

Mechanism of Action

The mechanism of action of N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzo[c][1,2,5]thiadiazole moiety is known to participate in electron transfer processes, which can be crucial for its activity as a fluorescent probe or in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide and analogous compounds:

Compound Name / ID Core Structure Key Substituents Synthesis Method Notable Properties Reference
Target Compound : this compound Quinoxaline Benzo[c][1,2,5]thiadiazole-sulfonamido; Phenylacetamide Likely multi-step coupling (e.g., SNAr or click) High polarity due to sulfonamide; potential for π-π stacking with aromatic systems
Compound 11f () Quinoxaline + Triazole 6-Nitroquinoxaline; Triazole-linked acetamide Click chemistry (CuSO4, L-sodium ascorbate) Nitro group enhances electron deficiency; triazole improves solubility
Compound 5–10 () Quinazolinone Thioacetamide; Sulfamoylphenyl Thiol-quinazolinone coupling High yields (68–91%); melting points 170–315°C; stable crystalline forms
N-(4-Phenyl-2-thiazolyl)acetamide () Thiazole Acetamide; Phenyl AlCl3-catalyzed acylation of 2-amino-thiazole Simpler synthesis; limited steric hindrance
Compounds 5–7 () Oxazole/Thiazole/Imidazole + Sulfa Sulfonamidoethylacetamide; Benzamide DMAP-catalyzed coupling under ultrasonication Ultrasonication reduces reaction time; benzamide enhances lipophilicity

Key Structural and Functional Insights:

This contrasts with the nitroquinoxaline in Compound 11f, which may exhibit higher reactivity but lower metabolic stability .

Sulfonamide vs. Thioacetamide Linkers :

  • Sulfonamides (target compound, ) offer strong hydrogen-bonding capacity and rigidity, whereas thioacetamides () introduce sulfur’s polarizability and flexibility, possibly affecting target selectivity .

Synthetic Efficiency :

  • Click chemistry () and ultrasonication-assisted methods () achieve high regioselectivity and reduced reaction times compared to traditional AlCl3-catalyzed routes (). The target compound’s synthesis may require similar advanced techniques .

Thermal Stability: Compounds with quinazolinone-thioacetamide hybrids () exhibit exceptionally high melting points (>250°C), suggesting superior thermal stability over the target compound’s likely lower-melting acetamide derivatives .

Pharmacological and Physicochemical Considerations

  • Solubility : The benzo[c][1,2,5]thiadiazole-sulfonamido group in the target compound may reduce solubility compared to triazole-containing analogs (e.g., Compound 11f), which benefit from the triazole’s hydrophilic nature .
  • Bioactivity: While specific data for the target compound are unavailable, structurally related sulfonamide-quinoxaline hybrids are known for antitumor and antimicrobial activities. The benzothiadiazole moiety could further modulate these effects via enhanced π-stacking or redox activity .

Biological Activity

N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core linked to a quinoxaline moiety through a sulfonamide group. Its molecular formula is C15H15N5O3SC_{15}H_{15}N_{5}O_{3}S, with a molecular weight of approximately 383.5 g/mol. The structure is characterized by:

  • Benzo[c][1,2,5]thiadiazole : Known for its diverse biological activities.
  • Quinoxaline : Exhibits antimicrobial and anticancer properties.
  • Sulfonamide Group : Enhances solubility and bioactivity.

Research indicates that compounds with similar structures often interact with various biological targets. For instance:

  • Enzyme Inhibition : Compounds like this one may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : The benzo[c][1,2,5]thiadiazole and quinoxaline components have been associated with significant antimicrobial effects against various pathogens.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related compounds:

CompoundTarget PathogenMIC (µg/mL)Reference
4-amino-3-bromo-5-fluorobenzohydrazideE. coli0.59
2-amino-1,3,4-thiadiazole derivativesS. aureus32.6
Quinoxaline derivativesC. albicans24–26

The compound's structure suggests it may share similar activity patterns due to the presence of the sulfonamide and quinoxaline scaffolds.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds containing the benzo[c][1,2,5]thiadiazole moiety:

  • In vitro studies show that these compounds can induce apoptosis in cancer cell lines.
  • Mechanistic insights suggest that they may interfere with cell cycle progression and promote cell death through reactive oxygen species (ROS) generation.

Case Studies

  • Study on Enzyme Inhibition :
    • A study evaluated the AChE inhibitory activity of related compounds and found that modifications in the sulfonamide group significantly enhanced inhibitory potency with IC50 values ranging from 7.49 to 13.62 nM compared to standard drugs like donepezil .
  • Antimicrobial Efficacy :
    • In a comparative study against various bacterial strains, derivatives of benzo[c][1,2,5]thiadiazole demonstrated MIC values lower than those of traditional antibiotics, indicating superior efficacy .
  • Anticancer Properties :
    • A recent investigation into thiadiazole derivatives revealed promising results in inhibiting tumor growth in xenograft models, suggesting that structural modifications could enhance their anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing sulfonamide-linked quinoxaline derivatives like N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide?

  • Methodology : The synthesis typically involves coupling benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride with aminofunctionalized quinoxaline intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 3-aminoquinoxaline derivatives with sulfonyl chlorides in anhydrous acetone or THF under basic conditions (e.g., K₂CO₃ or Et₃N) .
  • Acetamide functionalization : Introducing the phenylacetamide group via reductive amination or direct acylation using chloroacetamide derivatives .
  • Purification : Crystallization from ethanol or column chromatography (silica gel, CHCl₃:MeOH) yields pure compounds .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns on the quinoxaline and benzo[c]thiadiazole rings (e.g., sulfonamide NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • FT-IR : Identify sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and acetamide (C=O at 1650–1700 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers optimize reaction yields for sulfonamide-quinoxaline conjugates?

  • Strategies :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalysis : Employ DMAP or ultrasonication to accelerate sulfonamide bond formation .
  • Temperature control : Reflux in glacial acetic acid (110–120°C) for 3–5 hours minimizes side reactions in heterocyclic coupling .
    • Yield Improvement : Reported yields range from 68–91% for analogous compounds, with higher purity achieved via sequential recrystallization .

Q. What experimental approaches validate the inhibitory activity of this compound against viral proteases (e.g., SARS-CoV-2 3CL protease)?

  • Assay Design :

  • Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) in buffer (pH 7.4, 25°C) .
  • Controls : Include positive controls (e.g., GC376, IC₅₀ = 0.03 µM) and negative controls (DMSO vehicle) .
  • Replication : Triplicate experiments with statistical validation (e.g., Student’s t-test, p < 0.05) to confirm reproducibility .

Q. How should researchers address contradictory bioactivity data between structural analogs (e.g., CPSQPA vs. PMPT)?

  • Analysis Framework :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups) on IC₅₀ values. For example, PMPT (IC₅₀ = 19 µM) exhibits stronger inhibition than CPSQPA (IC₅₀ = 38 µM) due to its pyrimidine-trione scaffold enhancing π-π stacking .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding poses in protease active sites .
  • Data normalization : Adjust for assay variability (e.g., enzyme batch differences) using Z-factor validation .

Methodological Considerations

Q. What purification techniques are most effective for isolating polar sulfonamide-acetamide hybrids?

  • Recommended Methods :

  • Crystallization : Ethanol/water (7:3 v/v) for high-melting-point compounds (>250°C) .
  • Chromatography : Reverse-phase HPLC (C18 column, MeCN:H₂O gradient) for analytical purity (>95%) .

Q. How can researchers mitigate degradation during long-term storage of this compound?

  • Storage Protocols :

  • Conditions : Store at –20°C in amber vials under argon to prevent photolysis and oxidation .
  • Stability testing : Monitor purity via HPLC every 6 months; degradation <2% over 2 years under optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.